2-Phenylthiopyridine
Overview
Description
2-Phenylthiopyridine is a heteroaromatic thioether compound with the molecular formula C₁₁H₉NS. It features a sulfur-substituted carbon at the 2-position of the pyridine ring, which is bonded to a phenyl group. This unique structure makes it an interesting compound for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylthiopyridine can be synthesized through several methods. One common route involves the reaction of 2-bromopyridine with thiophenol in the presence of a base such as cesium carbonate and a copper catalyst in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthiopyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenylthiopyridines.
Cross-Coupling: New biaryl compounds or other complex structures.
Scientific Research Applications
2-Phenylthiopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylthiopyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can coordinate with metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. This coordination chemistry is crucial for its potential biological activities, including its anticancer properties .
Comparison with Similar Compounds
2-Phenylpyridine: Lacks the sulfur atom, making it less versatile in forming metal complexes.
Thiophenol: Contains a sulfur atom bonded to a phenyl group but lacks the pyridine ring.
2-Thiophenylpyridine: Similar structure but with different substitution patterns on the pyridine ring
Uniqueness: 2-Phenylthiopyridine’s combination of a sulfur atom and a pyridine ring allows it to participate in unique chemical reactions and form stable metal complexes, making it more versatile and valuable in various applications compared to its similar compounds .
Properties
IUPAC Name |
2-phenylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYVHWWZMMIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195566 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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